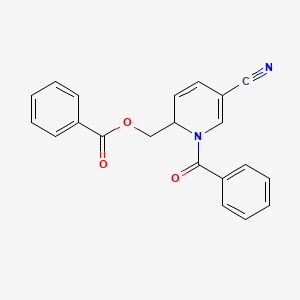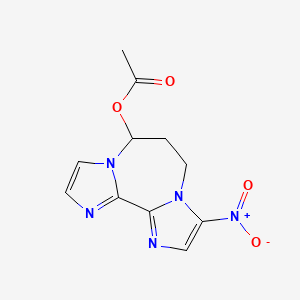
6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2',1'-c)(1,4)diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2’,1’-c)(1,4)diazepine is a complex heterocyclic compound that features both imidazole and diazepine rings
Méthodes De Préparation
The synthesis of 6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2’,1’-c)(1,4)diazepine typically involves multi-step reactions starting from simpler precursors. The synthetic route often includes the formation of the imidazole and diazepine rings followed by nitration and acetylation steps. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these steps to scale up the process efficiently .
Analyse Des Réactions Chimiques
6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2’,1’-c)(1,4)diazepine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazole or diazepine rings.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2’,1’-c)(1,4)diazepine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2’,1’-c)(1,4)diazepine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or binding to nucleic acids .
Comparaison Avec Des Composés Similaires
6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2’,1’-c)(1,4)diazepine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds share the imidazole ring but differ in the additional ring structures and functional groups.
Diazepines: These compounds have the diazepine ring but may lack the imidazole ring or have different substituents.
Nitroimidazoles: These compounds contain the nitro group on the imidazole ring but may not have the diazepine ring.
The uniqueness of 6-Acetyloxy-3-nitro-5H,6H,7H-diimidazo(1,2-a;2’,1’-c)(1,4)diazepine lies in its combined imidazole and diazepine rings along with the specific functional groups that confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
57831-77-3 |
|---|---|
Formule moléculaire |
C11H11N5O4 |
Poids moléculaire |
277.24 g/mol |
Nom IUPAC |
(11-nitro-3,6,10,13-tetrazatricyclo[8.3.0.02,6]trideca-1(13),2,4,11-tetraen-7-yl) acetate |
InChI |
InChI=1S/C11H11N5O4/c1-7(17)20-9-2-4-14-8(16(18)19)6-13-11(14)10-12-3-5-15(9)10/h3,5-6,9H,2,4H2,1H3 |
Clé InChI |
AIZGKHDDSKGRQU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCN2C(=CN=C2C3=NC=CN13)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B14626555.png)
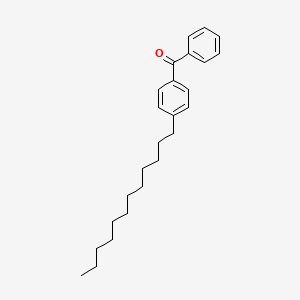

![[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14626574.png)

![4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14626577.png)


![4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline](/img/structure/B14626587.png)
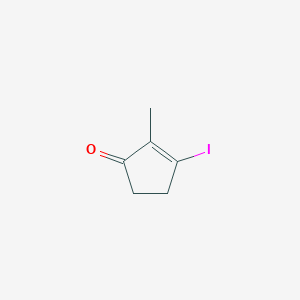
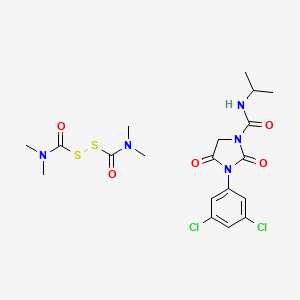
![3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14626601.png)
